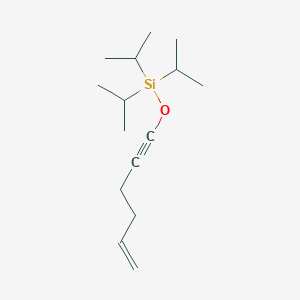
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is a specialized organosilicon compound. It is characterized by the presence of a silane core bonded to three isopropyl groups and a 5-hexen-1-ynyloxy group. This compound is notable for its unique structural features, which make it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- typically involves the reaction of a silane precursor with 5-hexen-1-yne under controlled conditions. The reaction is often catalyzed by transition metals to facilitate the formation of the desired product. The process requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The 5-hexen-1-ynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are valuable intermediates in the synthesis of more complex organosilicon compounds .
Applications De Recherche Scientifique
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism by which Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The 5-hexen-1-ynyloxy group can participate in cycloaddition reactions, while the isopropyl groups provide steric hindrance that influences the compound’s reactivity. These interactions are crucial for its role in catalysis and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use in radical reactions and as a reducing agent.
Phenylsilane: Utilized in hydrosilylation reactions and as a precursor for silicon-based materials.
Uniqueness
Silane, (5-hexen-1-ynyloxy)tris(1-methylethyl)- is unique due to its combination of a 5-hexen-1-ynyloxy group with three isopropyl groups. This structure imparts distinct reactivity and stability, making it suitable for specialized applications that other silanes may not fulfill .
Propriétés
Numéro CAS |
765906-78-3 |
|---|---|
Formule moléculaire |
C15H28OSi |
Poids moléculaire |
252.47 g/mol |
Nom IUPAC |
hex-5-en-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H28OSi/c1-8-9-10-11-12-16-17(13(2)3,14(4)5)15(6)7/h8,13-15H,1,9-10H2,2-7H3 |
Clé InChI |
VNTNZIXKJMGNGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
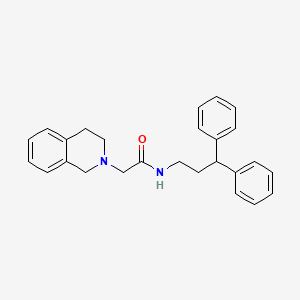
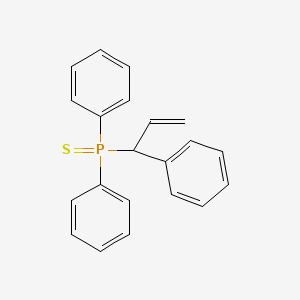
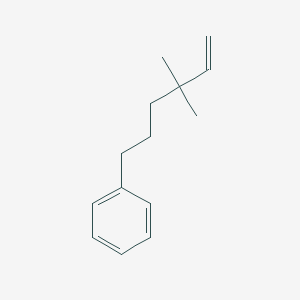
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
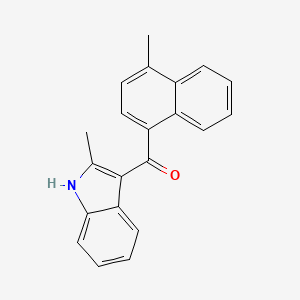
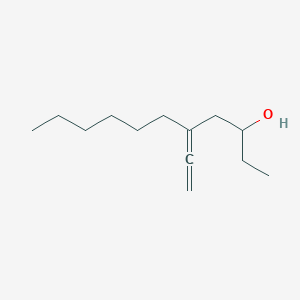

![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
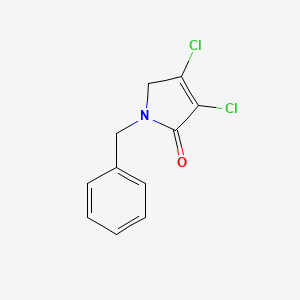
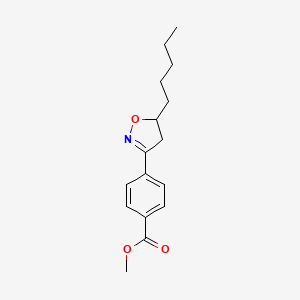
![Benzamide, N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B14229803.png)
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
